3,5-Di-tert-butylphenyl acrylate
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Overview
Description
“3,5-Di-tert-butylphenyl acrylate” is a chemical compound with the molecular formula C17H24O2 . It is not intended for human or veterinary use and is used only for research. It is used as a polymerization inhibitor in the production of monomers such as styrene and butadiene .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of 5,15-Bis(3,5-di-tert-butylphenyl)-10 involves a highly unsymmetric molecular entity involving three different substituents on the meso-positions . Another study reported the synthesis of a compound via desymmetric reduction of malonic esters .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray Structure Analysis and High-resolution tip-enhanced Raman scattering .Scientific Research Applications
Catalytic Applications and Synthesis
- Catalysis and Alkylation : 3,5-Di-tert-butylphenyl acrylate derivatives have been investigated for their catalytic activity, particularly in reactions involving the alkylation of phenols. Research demonstrates that certain conditions can yield significant products like methyl 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionate with high efficiency, highlighting the compound's relevance in synthesizing compounds with antioxidant properties Volod’kin & Zaikov, 2006.
Antioxidant Applications
- Antioxidant Synthesis : Studies on the synthesis of antioxidants utilizing this compound derivatives have shown promising results. The synthesis process of antioxidants like SKY-1035, involving 3,5-di-tert-butyl-4-hydroxyphenyl methyl acrylate, demonstrates the potential of these compounds in enhancing the performance of various materials, including plastics Li Jie, 2007.
Polymer Science
- Polymer Modification and Stability : Research into the modification of acrylate rubbers and the stabilization of materials like acrylonitrile butadiene styrene (ABS) has utilized derivatives of this compound. These studies focus on enhancing material properties, such as thermal stability and aging resistance, by incorporating stabilizers based on this compound derivatives, showing improved performance in various thermal environments Wang et al., 2019.
Advanced Materials
- Advanced Material Development : The encapsulation of nanosized silica by in situ polymerization of tert-butyl acrylate demonstrates the utility of this compound derivatives in creating materials with specific applications, such as in photoresist technologies. This research highlights the compound's role in developing encapsulated inorganic materials with altered dissolution rates and enhanced stability Sondi et al., 2000.
Mechanism of Action
Target of Action
Related compounds such as 3,5-di-tert-butylphenol have been studied for their antioxidant activity . They are known to interact with reactive oxygen species (ROS), which play crucial roles in various biological processes .
Mode of Action
It’s structurally similar compound, 3,5-di-tert-butylphenol, is known to exhibit antioxidant activity by interacting with peroxide radicals and reactive oxygen species
Biochemical Pathways
Related compounds are known to influence the oxidative stress pathways by interacting with reactive oxygen species . This interaction can potentially affect various downstream effects related to oxidative stress and cellular damage.
Result of Action
Related compounds are known to exhibit antioxidant activity, which can potentially protect cells from oxidative damage .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,5-ditert-butylphenyl) prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRUVMAYZGSHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676548 |
Source
|
Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-25-1 |
Source
|
Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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